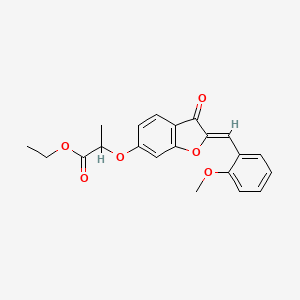

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Descripción

The compound (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate belongs to a class of benzofuran derivatives characterized by a benzylidene-substituted dihydrobenzofuran core. Its Z-configuration ensures specific spatial orientation of the 2-methoxybenzylidene moiety, which is critical for electronic and steric interactions. The ethyl ester group at the propanoate chain and the 6-oxy linkage further define its structural and functional attributes.

Propiedades

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMMAZQABVEAD-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel. This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.

Biochemical Pathways

The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion.

Result of Action

Similar compounds have been shown to significantly reduce the corrosion rate of steel, suggesting that this compound might have a similar effect.

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound. Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.

Actividad Biológica

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including an ethyl ester moiety linked to a benzofuran derivative with a methoxybenzylidene substituent. The presence of these functional groups suggests a variety of biological interactions, which could lead to therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Benzofuran Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Methoxybenzylidene Group : This substituent may enhance lipophilicity and biological activity through improved membrane permeability.

- Ethyl Ester Moiety : Often associated with increased bioavailability and pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | Ethyl ester; benzofuran core; methoxy group | Anticancer, anti-inflammatory |

| Benzofuran Derivatives | Similar benzofuran core | Antimicrobial, neuroprotective |

| Ethyl 4-methoxycinnamate | Ethyl ester; methoxy group on aromatic ring | Antioxidant, UV filter |

The mechanism by which (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its biological effects is likely multifaceted. Potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate:

-

Anticancer Properties : A study demonstrated that similar benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

"Benzofuran derivatives have shown promise in preclinical models as effective anticancer agents" .

-

Anti-inflammatory Effects : Compounds structurally related to (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been reported to reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines.

"The anti-inflammatory activity of benzofuran derivatives highlights their potential in treating inflammatory diseases" .

-

Neuroprotective Effects : Research indicates that certain benzofuran compounds possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.

"Neuroprotective effects were observed in models of oxidative stress, indicating a protective role for benzofuran derivatives" .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of (Z)-Ethyl 2-((2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and Analogues

Physicochemical and Functional Implications

- Halogen Substituents (e.g., 5-bromo, 2-chloro): Increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Ester Group Variations :

- Methyl vs. Ethyl Esters : Ethyl esters (as in the target compound) typically exhibit higher lipophilicity than methyl esters, influencing bioavailability .

- Cinnamate Ester () : The extended conjugated system in the cinnamate group may enhance photostability or enable π-π stacking interactions in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.